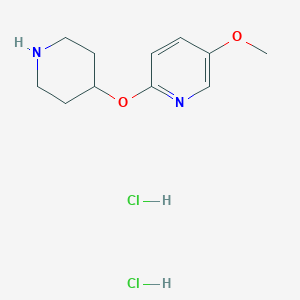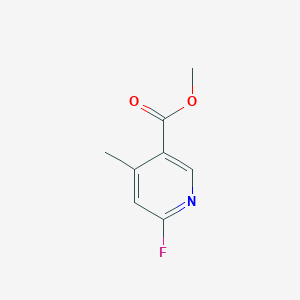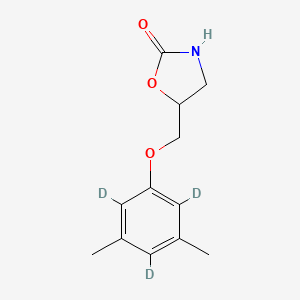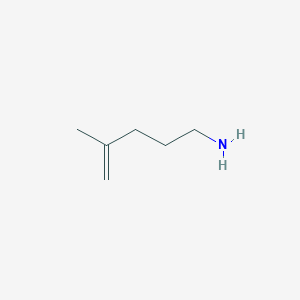
5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a small molecule that belongs to the class of pyridine derivatives and was first synthesized in 2002 by Servier Laboratories, a French pharmaceutical company. The compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Métodos De Preparación
The synthesis of 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride involves the reaction of 2-methoxypyridine with piperidine in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form. The compound can be further characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Análisis De Reacciones Químicas
5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
Neuroscience: The compound exhibits potent and selective inhibitory activity against the glycine transporter GlyT1, which is involved in the regulation of synaptic transmission in the nervous system.
Pharmacology: It is used as a tool compound to investigate the role of the glycine transporter GlyT1 in synaptic transmission and cognitive function.
Drug Discovery: The compound is being explored for its potential therapeutic applications in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride involves its potent and selective inhibitory activity against the glycine transporter GlyT1. This transporter is responsible for the reuptake of glycine, an important neurotransmitter, from the synaptic cleft. By inhibiting GlyT1, the compound increases the concentration of glycine in the synaptic cleft, thereby enhancing synaptic transmission and cognitive function.
Comparación Con Compuestos Similares
5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride can be compared with other similar compounds, such as:
2-Methoxypyridine: A precursor in the synthesis of the compound.
Piperidine: Another precursor used in the synthesis.
Other GlyT1 inhibitors: Compounds that also inhibit the glycine transporter GlyT1 but may have different chemical structures and properties. The uniqueness of this compound lies in its specific chemical structure and its potent and selective inhibitory activity against GlyT1.
Propiedades
Fórmula molecular |
C11H18Cl2N2O2 |
|---|---|
Peso molecular |
281.18 g/mol |
Nombre IUPAC |
5-methoxy-2-piperidin-4-yloxypyridine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-10-2-3-11(13-8-10)15-9-4-6-12-7-5-9;;/h2-3,8-9,12H,4-7H2,1H3;2*1H |
Clave InChI |
YRXOQBFRUBIFGA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(C=C1)OC2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,10,13,14-Pentamethyl-17-[5-(2-methylprop-1-enyl)oxolan-3-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12309600.png)

![2-[6-(3-Ethoxy-3-oxopropyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12309612.png)

![rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12309634.png)

![1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309650.png)


![N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide](/img/structure/B12309673.png)




